molecular formula C8H16O B14715622 cis-(3,3-Dimethyl-1-butenyl) ethyl ether CAS No. 18951-57-0

cis-(3,3-Dimethyl-1-butenyl) ethyl ether

Cat. No.: B14715622
CAS No.: 18951-57-0
M. Wt: 128.21 g/mol
InChI Key: WSGATPNSJGOYHJ-SREVYHEPSA-N
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Description

cis-(3,3-Dimethyl-1-butenyl) ethyl ether is an organic compound with the molecular formula C8H16O. It is a type of unsaturated ether, characterized by the presence of a double bond within its structure. This compound is known for its unique stereochemistry, specifically the cis configuration, which influences its chemical behavior and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

cis-(3,3-Dimethyl-1-butenyl) ethyl ether can be synthesized through various methods. One common approach involves the reaction of butyraldehyde diethyl acetal with specific reagents under controlled conditions. This process typically requires the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction conditions can be precisely controlled. The use of advanced catalytic systems and continuous monitoring of reaction parameters are crucial to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

cis-(3,3-Dimethyl-1-butenyl) ethyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

cis-(3,3-Dimethyl-1-butenyl) ethyl ether has several applications in scientific research:

Mechanism of Action

The mechanism of action of cis-(3,3-Dimethyl-1-butenyl) ethyl ether involves its interaction with specific molecular targets. The double bond in its structure allows it to participate in various chemical reactions, influencing its reactivity and interaction with other molecules. The pathways involved often depend on the specific reaction conditions and the presence of catalysts .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

cis-(3,3-Dimethyl-1-butenyl) ethyl ether is unique due to its cis configuration, which significantly influences its chemical properties and reactivity. This stereochemistry can lead to different reaction pathways and products compared to its trans isomer and other similar compounds .

Properties

CAS No.

18951-57-0

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

IUPAC Name

(Z)-1-ethoxy-3,3-dimethylbut-1-ene

InChI

InChI=1S/C8H16O/c1-5-9-7-6-8(2,3)4/h6-7H,5H2,1-4H3/b7-6-

InChI Key

WSGATPNSJGOYHJ-SREVYHEPSA-N

Isomeric SMILES

CCO/C=C\C(C)(C)C

Canonical SMILES

CCOC=CC(C)(C)C

Origin of Product

United States

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